molecular formula C20H21F3N2O3S B11235539 1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11235539
M. Wt: 426.5 g/mol
InChI Key: OYWYLQNPTIAJTP-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a piperidine-3-carboxamide moiety

Preparation Methods

The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine-3-carboxamide core. This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under controlled conditions. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, often using reagents such as phenylmethanesulfonyl chloride.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the phenyl and piperidine rings.

Major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the target and context .

Comparison with Similar Compounds

Similar compounds to 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE include:

The uniqueness of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21F3N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-8-10-18(11-9-17)24-19(26)16-7-4-12-25(13-16)29(27,28)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,24,26)

InChI Key

OYWYLQNPTIAJTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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